Klion-D

Gynecology Infectious Disease Antimicrobial Therapy

Klion-D (CAS 77828-66-1) is a fixed-dose combination vaginal preparation containing metronidazole (100 mg) and miconazole nitrate (100 mg) [ATC G01AF20]. It delivers simultaneous antibacterial/antiprotozoal and antifungal activity, addressing the mixed anaerobic-fungal etiology common in vaginitis. Unlike metronidazole monotherapy, Klion-D prevents secondary vulvovaginal candidiasis—an established complication of nitroimidazole therapy. Topical delivery minimizes systemic exposure and the metallic taste/nausea associated with oral metronidazole, improving adherence. Serves as a reproducible reference standard (82-85% efficacy against C. albicans) for in vitro polymicrobial infection models and biofilm disruption assays.

Molecular Formula C24H23Cl4N5O4
Molecular Weight 587.3 g/mol
CAS No. 77828-66-1
Cat. No. B1197143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKlion-D
CAS77828-66-1
SynonymsKlion-D
Molecular FormulaC24H23Cl4N5O4
Molecular Weight587.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl4N2O.C6H9N3O3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;1-5-7-4-6(9(11)12)8(5)2-3-10/h1-8,11,18H,9-10H2;4,10H,2-3H2,1H3
InChIKeyWPTDJHQTSAYOCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 vaginal / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Klion-D (CAS 77828-66-1): A Fixed-Dose Combination of Metronidazole and Miconazole for Topical Gynecological Use


Klion-D, associated with CAS Registry Number 77828-66-1, is a pharmaceutical preparation classified under ATC code G01AF20 [1]. It is a fixed-dose combination product containing the nitroimidazole antimicrobial metronidazole and the imidazole antifungal miconazole nitrate, each at a strength of 100 mg per vaginal tablet [2]. Metronidazole exerts its activity against anaerobic bacteria and protozoa, including Trichomonas vaginalis, through intracellular reduction of its nitro group to form toxic intermediates [3]. Miconazole inhibits fungal ergosterol biosynthesis, disrupting cell membrane integrity and providing activity against Candida species [3].

Why Klion-D Cannot Be Replaced by Single-Agent Metronidazole or Miconazole Alone


The substitution of Klion-D with metronidazole or miconazole alone is not clinically equivalent due to its fixed-dose, dual-mechanism composition. Vaginal infections are frequently polymicrobial, involving both anaerobic bacteria (e.g., Gardnerella vaginalis) and fungi (e.g., Candida albicans) [1]. Monotherapy with metronidazole addresses the anaerobic component but may predispose patients to vulvovaginal candidiasis, while miconazole monotherapy targets fungi but lacks antibacterial activity [2]. Klion-D's combination formulation provides simultaneous coverage of both pathogen classes in a single topical preparation, addressing the mixed etiology that underpins many cases of vaginitis. Furthermore, the metronidazole component in Klion-D is the base form, not the benzoate ester prodrug used in oral suspensions, and its topical delivery avoids the systemic absorption and associated adverse effects—including metallic taste and nausea—that limit patient adherence to oral metronidazole regimens [3].

Quantitative Evidence Supporting the Selection of Klion-D (Metronidazole/Miconazole) Over Monotherapy Alternatives


Clinical Efficacy: Comparable Cure Rates for Bacterial Vaginosis Versus Oral Metronidazole

In a randomized controlled trial (N=70) comparing vaginal metronidazole (750 mg) plus miconazole nitrate (200 mg) to oral metronidazole (2 g single dose) for bacterial vaginosis (BV), the combination vaginal formulation demonstrated comparable cure rates without statistically significant differences. The Amsel criteria cure rate was 82.4% for the combination group versus 77.8% for oral metronidazole [1]. This indicates that a topical combination approach does not compromise efficacy relative to systemic metronidazole, while offering potential advantages in tolerability.

Gynecology Infectious Disease Antimicrobial Therapy Bacterial Vaginosis

Dual-Pathogen Coverage: Antifungal Efficacy Against Candida albicans in Mixed Infections

Klion-D provides coverage against both anaerobic protozoa and fungi. A clinical study of 200 patients with vaginal candidiasis, including 100 with concurrent Trichomonas vaginalis infection, reported that Klion-D vaginal tablets (containing 2% miconazole) were effective against Candida albicans in 82-85% of cases [1]. This dual coverage is a key differentiator from single-agent metronidazole, which lacks intrinsic antifungal activity and may even predispose to secondary yeast infections.

Mycology Antifungal Therapy Vulvovaginal Candidiasis Trichomoniasis

Route-Dependent Tolerability: Avoidance of Systemic Metronidazole Adverse Effects

Oral metronidazole is associated with systemic adverse effects, most notably a metallic taste, nausea, and dizziness, which can significantly impair patient compliance [1]. Topical vaginal administration of Klion-D circumvents first-pass metabolism and systemic absorption, thereby largely avoiding these side effects. A 2021 randomized trial found that while cure rates were comparable between vaginal combination and oral metronidazole, the adverse effect profile of the vaginal preparation was favorable, with no statistically significant increase in systemic complaints [1].

Pharmacokinetics Adverse Drug Reactions Patient Adherence Topical Drug Delivery

Optimal Application Scenarios for Klion-D (Metronidazole/Miconazole) Based on Quantitative Evidence


Treatment of Mixed Vaginal Infections Involving Both Anaerobic Bacteria and Candida

Klion-D is the preferred agent for treating vaginal infections where both anaerobic bacterial overgrowth (e.g., bacterial vaginosis) and fungal elements (e.g., vulvovaginal candidiasis) are present or suspected. This scenario is common in clinical practice and is supported by the combination's dual antimicrobial spectrum [1]. Using Klion-D avoids the need for separate antibacterial and antifungal prescriptions, simplifying therapy and improving patient compliance [2].

Prophylaxis of Secondary Vaginal Candidiasis During Metronidazole Therapy

In patients requiring metronidazole for trichomoniasis or bacterial vaginosis, the co-administration of miconazole (as in Klion-D) can prevent the development of secondary vulvovaginal candidiasis, a well-recognized complication of nitroimidazole therapy [2]. This prophylactic application is particularly relevant for women with a history of recurrent yeast infections or those receiving prolonged metronidazole courses.

Topical Therapy for Patients Intolerant to Oral Metronidazole Adverse Effects

For patients who experience intolerable systemic side effects from oral metronidazole (e.g., metallic taste, nausea), Klion-D offers an effective topical alternative with comparable efficacy for vaginal infections [3]. The vaginal route of administration minimizes systemic exposure while delivering therapeutic drug concentrations locally, thereby improving tolerability and adherence [3].

Research Use in Models of Polymicrobial Vaginal Infection

Klion-D can serve as a reference standard in in vitro or ex vivo models of polymicrobial vaginal infections. Its fixed ratio of metronidazole (100 mg) and miconazole nitrate (100 mg) provides a defined, reproducible combination for studying antimicrobial synergy, biofilm disruption, and the dynamics of mixed anaerobic-fungal infections [4]. The formulation's established clinical efficacy against Candida albicans (82-85%) provides a benchmark for evaluating novel anti-infective candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Klion-D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.